molecular formula C18H22FN3OS B2831625 2-((4-fluorophenyl)thio)-1-(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone CAS No. 1351616-17-5

2-((4-fluorophenyl)thio)-1-(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone

Cat. No.: B2831625
CAS No.: 1351616-17-5
M. Wt: 347.45
InChI Key: BONWXGDWPAZRSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-fluorophenyl)thio)-1-(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C18H22FN3OS and its molecular weight is 347.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

A key aspect of research on compounds like 2-((4-Fluorophenyl)thio)-1-(4-((2-Methyl-1H-Imidazol-1-yl)methyl)piperidin-1-yl)ethanone involves their synthesis and detailed characterization. For instance, compounds synthesized through click chemistry approaches and characterized using spectroscopic methods such as IR, NMR, and MS, along with thermal analysis techniques like TGA and DSC, provide insights into their structural and thermal properties. These methods are crucial for confirming the chemical structure and assessing stability, which are essential steps before further biological or material science applications can be explored (Govindhan et al., 2017).

Biological Applications

Several related compounds demonstrate a range of biological activities, including antimicrobial, anticancer, and enzyme inhibition effects. For example, compounds with fluorinated and thiazole moieties have shown promising antimycobacterial activity, suggesting potential use in developing new antimicrobial agents (Sathe et al., 2011). Additionally, the synthesis of thiazolyl(hydrazonoethyl)thiazoles and their evaluation as anti-breast cancer agents highlight the potential of structurally similar compounds in oncological research (Mahmoud et al., 2021).

Drug Metabolism and Pharmacokinetics

Understanding the metabolism and pharmacokinetics of related compounds provides valuable insights into their potential therapeutic applications. Studies on the disposition and metabolism, including identification of major metabolites and their elimination pathways, are essential for assessing the safety and efficacy of these compounds. Such research can inform the development of new drugs with improved pharmacokinetic profiles (Renzulli et al., 2011).

Material Science Applications

The structural motifs found in compounds like this compound also have implications in material science. For instance, substituted thiophenes are utilized in the synthesis of organic semiconductors for applications in organic field-effect transistors, organic light-emitting transistors, and solar cells. Research into the synthesis and crystal structure of related compounds can contribute to the development of new materials with desirable electronic properties (Nagaraju et al., 2018).

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-1-[4-[(2-methylimidazol-1-yl)methyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3OS/c1-14-20-8-11-22(14)12-15-6-9-21(10-7-15)18(23)13-24-17-4-2-16(19)3-5-17/h2-5,8,11,15H,6-7,9-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BONWXGDWPAZRSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC2CCN(CC2)C(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.